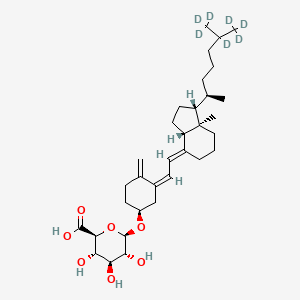

Vitamin D3 beta-D-glucuronide-d7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H52O7 |

|---|---|

Molecular Weight |

567.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1/i1D3,2D3,19D |

InChI Key |

HSMHKPFJPOTDCW-PAPHHEQCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Biochemical Pathways of Vitamin D Glucuronidation

Enzymatic Basis of Glucuronide Formation

The conjugation of a glucuronic acid moiety to vitamin D metabolites is catalyzed by a family of enzymes known as Uridine (B1682114) 5'-Diphospho-glucuronosyltransferases (UGTs). researchgate.net This process increases the water solubility of the vitamin D compounds, preparing them for elimination from the body. wikipedia.org

Uridine 5′-Diphospho-glucuronosyltransferase (UGT) Isoforms Involved in Vitamin D Glucuronidation

Several UGT isoforms have been identified to play a role in the glucuronidation of vitamin D metabolites. Research has pinpointed specific isoforms in the liver as the primary catalysts for this reaction. nih.govnih.gov

Studies have identified UGT1A3 as one of the key enzymes involved in the glucuronidation of 25-hydroxyvitamin D3 (25OHD3), a major circulating metabolite of vitamin D. nih.govnih.gov Along with UGT1A4, UGT1A3 is considered a principal catalyst for this process in the human liver. nih.govnih.gov The activity of UGT1A3 contributes to the formation of various monoglucuronides of 25OHD3. nih.govnih.gov

UGT1A4 is recognized as a predominant enzyme in the glucuronidation of 25OHD3 in the human liver. nih.govnih.gov Its catalytic activity is significant, with research indicating a relative activity ratio of UGT1A4 to UGT1A3 being 2.7. nih.gov UGT1A4, along with UGT1A3, is responsible for generating three specific monoglucuronides: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govnih.gov Furthermore, genetic variations in the UGT1A4 gene, such as the UGT1A4*3 polymorphism, have been shown to influence the rate of glucuronidation, with individuals homozygous for this variant exhibiting the highest activity. nih.govnih.gov

While UGT1A3 and UGT1A4 are the primary enzymes for 25OHD3 glucuronidation, other isoforms have been implicated in the metabolism of different vitamin D metabolites. For instance, the conjugation of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), is primarily catalyzed by UGT1A4, with minor contributions from UGT2B4 and UGT2B7. nih.gov A screening of twelve human UGT isozymes revealed that besides UGT1A3 and UGT1A4, other isoforms had no detectable catalytic activity towards 25OHD3 under the tested conditions. nih.gov

Kinetics of Glucuronide Formation

The enzymatic process of vitamin D glucuronidation follows specific kinetic models that describe the rate of the reaction.

The formation of 25OHD3 glucuronides by recombinant UGT1A4 and UGT1A3, as well as in human liver microsomes and hepatocytes, adheres to the Michaelis-Menten kinetic model. nih.govnih.gov This model describes how the reaction rate changes with varying substrate concentrations, eventually reaching a maximum velocity (Vmax) at saturating substrate levels. wikipedia.orgyoutube.com The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org

The kinetic parameters for the formation of the major product, 25OHD3-25-glucuronide, have been determined for the key enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for 25OHD3-25-glucuronide Formation

| Enzyme/System | Km (µM) | Vmax (pmol/min/mg protein) |

| Recombinant UGT1A4 | 15.8 ± 2.1 | 10.3 ± 0.5 |

| Recombinant UGT1A3 | 24.5 ± 4.5 | 3.8 ± 0.3 |

| Human Liver Microsomes (pooled) | 18.5 ± 1.9 | 1.8 ± 0.1 |

Data sourced from studies on human UGT enzymes. nih.gov

Substrate Affinity and Reaction Rates

The enzymatic process of vitamin D glucuronidation is primarily catalyzed by specific uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver. Research has identified UGT1A4 and UGT1A3 as the principal catalysts for the glucuronidation of 25-hydroxyvitamin D3 (25OHD3). nih.gov The kinetics of this conjugation conform to the Michaelis-Menten model, indicating a specific enzyme-substrate interaction. nih.gov

Kinetic studies for the formation of 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) glucuronides by recombinant UGT1A4 and pooled human liver microsomes (HLM) have determined specific affinity (Km) and reaction rate (Vmax) values. nih.gov For the major metabolite, 25-O-glucuronide, the kinetics were hyperbolic. nih.gov

There is significant inter-individual variability in the rates of glucuronide formation. Studies using a panel of human liver microsomes showed a 3- to 6-fold variation in the formation rates of different 25OHD3 glucuronides. nih.gov This variability has been linked to genetic polymorphisms, such as the UGT1A4*3 variant, which is associated with higher glucuronidation activity. nih.gov

Table 1: Kinetic Parameters for Vitamin D Glucuronidation

| Enzyme/System | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) | Source |

|---|---|---|---|---|---|

| UGT1A4 Supersomes | 1,25(OH)₂D₃ | 25-O-glucuronide | 7.3 | 33.7 ± 1.4 | nih.gov |

| Human Liver Microsomes | 1,25(OH)₂D₃ | 25-O-glucuronide | 11.2 | 32.9 ± 1.9 | nih.gov |

Identification of Glucuronide Conjugation Sites

Glucuronic acid can be attached to different hydroxyl groups on the vitamin D molecule, leading to various positional isomers. The primary sites for glucuronide conjugation on vitamin D metabolites are the C-3, C-24, and C-25 positions. nih.govnih.govnih.gov Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for separating and identifying these specific isomers. nih.govnih.gov

Formation of 3-Glucuronides

The hydroxyl group at the C-3 position of the vitamin D molecule is a known site for glucuronidation. The formation of 25-hydroxyvitamin D3-3-glucuronide (25OHD3-3-glucuronide) is catalyzed by the enzymes UGT1A4 and UGT1A3. nih.gov This specific metabolite has been identified and confirmed in human plasma and bile, suggesting its physiological relevance in vitamin D homeostasis. nih.govnih.gov In studies with rat liver microsomes, the 3-glucuronide of 24,25-dihydroxyvitamin D3 was also identified as a major product in vitro. nih.gov 25-hydroxyvitamin D₃-3β-glucuronic acid is produced in the liver and is a component of human blood and bile. nih.govphysiology.org

Formation of 24-Glucuronides

For vitamin D metabolites that are hydroxylated at the C-24 position, such as 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), glucuronidation can occur at this site. Research has shown selective glucuronidation at the C-24 hydroxy group for this metabolite. nih.gov In vivo studies in rats administered 24,25(OH)₂D₃ revealed that glucuronidation occurred preferentially at the C-24 position compared to the C-3 position. nih.gov The resulting 24-glucuronide was identified in bile, indicating its role in the elimination pathway. nih.gov

Formation of 25-Glucuronides

The C-25 hydroxyl group is a primary site for glucuronidation for major vitamin D metabolites. For 25OHD3, the 25-glucuronide is the most abundantly formed isomer by UGT1A4 and UGT1A3. nih.gov Similarly, when 1,25(OH)₂D₃ is the substrate, the 25-O-glucuronide is the most prevalent product generated by hepatic UGT1A4. nih.gov In contrast, in vitro studies with 24,25(OH)₂D₃ showed that only a small amount of the corresponding 25-glucuronide was produced. nih.gov

Positional Isomerism of Vitamin D Glucuronides

The existence of multiple hydroxyl groups on vitamin D metabolites allows for the formation of several positional isomers of their glucuronides. For instance, 25OHD3 can form both 3- and 25-glucuronides, while 24,25(OH)₂D₃ can theoretically form 3-, 24-, and 25-glucuronides. nih.gov These isomers can be completely separated and identified using optimized liquid chromatography conditions. nih.gov The synthesis of these individual isomers is often necessary to create analytical standards for their accurate identification in biological samples. nih.gov The ratio of these isomers can vary depending on the specific substrate and the biological system. For example, the mean product ratio of 25OHD₃-25-glucuronide to 25OHD₃-3-glucuronide in human liver microsomes is approximately 17:5. nih.gov

Tissue-Specific Glucuronidation Activity

Glucuronidation of vitamin D metabolites is a tissue-specific process, with the liver being the principal site of this metabolic activity. nih.govnih.govwikipedia.org The liver's abundance of UGT enzymes, particularly UGT1A4, makes it central to the conjugation of vitamin D metabolites before their excretion. nih.govnih.gov

Following their formation in the liver, these water-soluble glucuronide conjugates are transported and secreted into the bile. nih.gov This initiates an enterohepatic circulation, where the conjugates travel through the intestinal tract. nih.govnih.gov While the liver is the primary site of conjugation, the gut is a key site for deconjugation. Bacteria residing in the lower gastrointestinal tract, such as the colon, produce β-glucuronidase enzymes. researchgate.net These enzymes can cleave the glucuronic acid from the vitamin D metabolite, releasing the free, active form locally within the colon, where it can act on intestinal cells. nih.govphysiology.orgresearchgate.net This mechanism allows for targeted delivery of active vitamin D to the distal intestine. nih.gov While epidermal keratinocytes possess the full vitamin D metabolic pathway, the primary site for the significant glucuronidation that contributes to systemic clearance and enterohepatic circulation is the liver. nih.gov

Hepatic Glucuronidation in Liver Microsomes and Hepatocytes

The liver is the central organ for vitamin D metabolism, not only for the initial 25-hydroxylation but also for subsequent conjugation reactions nih.govmdpi.com. The process of glucuronidation occurs within the endoplasmic reticulum of liver cells (hepatocytes), and in vitro studies frequently utilize liver microsomes—vesicles of the endoplasmic reticulum—to investigate these metabolic pathways nih.govnih.gov.

Detailed research using recombinant human UGTs, human liver microsomes (HLMs), and cultured human hepatocytes has identified specific enzymes responsible for conjugating 25-hydroxyvitamin D3 (25OHD3), the major circulating form of vitamin D. nih.govnih.gov Two main isozymes, UGT1A4 and UGT1A3, have been identified as the principal catalysts for the glucuronidation of 25OHD3 in the human liver. nih.gov UGT1A4, in particular, is the predominant enzyme involved in this process. nih.gov These enzymes generate several monoglucuronide products, including 25OHD3-3-glucuronide and 25OHD3-25-glucuronide. nih.gov The formation of these glucuronides has been confirmed in human plasma and bile, indicating the physiological relevance of this pathway. nih.gov

Kinetic studies in all these in vitro systems have shown that the formation of 25OHD3 glucuronides follows the Michaelis-Menten model. nih.gov Furthermore, research has uncovered significant interindividual variability in glucuronidation rates, which can be linked to genetic factors. Specifically, a common polymorphism in the UGT1A4 gene, known as UGT1A4*3, is associated with higher rates of 25OHD3 glucuronidation. nih.gov Livers from individuals homozygous for this variant allele exhibit the highest glucuronidation activity. nih.gov Additionally, the expression of UGT1A4 and UGT1A3 genes can be induced by certain compounds that activate nuclear receptors like the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). nih.gov

Table 1: Key Enzymes and Metabolites in Hepatic Vitamin D3 Glucuronidation

| Enzyme | Primary Substrate | Major Products | Location |

|---|---|---|---|

| UGT1A4 | 25-hydroxyvitamin D3 (25OHD3) | 25OHD3-3-glucuronide, 25OHD3-25-glucuronide | Liver |

| UGT1A3 | 25-hydroxyvitamin D3 (25OHD3) | 25OHD3-3-glucuronide, 25OHD3-25-glucuronide | Liver |

Intestinal Glucuronidation and Enterohepatic Circulation

Beyond the liver, the intestine is another significant site for glucuronidation. nih.gov Human intestinal microsomes have demonstrated a high capacity for glucuronidating various drug substrates. nih.gov For vitamin D, this intestinal metabolism is a key component of its enterohepatic circulation. nih.govnih.gov

Enterohepatic circulation involves the excretion of metabolites from the liver into the bile, which is then released into the small intestine. nih.gov Vitamin D glucuronides, being polar conjugates, are transported into the bile. nih.govnih.gov Once in the intestinal lumen, these glucuronides can be acted upon by the gut microbiota. youtube.com Bacteria in the gut can produce enzymes, such as β-glucuronidase, that cleave the glucuronic acid group from the metabolite, thereby regenerating the parent compound (e.g., 25OHD3). youtube.com This unconjugated form can then be reabsorbed from the intestine back into the circulation, effectively creating a recycling loop. youtube.com

This process is not passive and relies on a suite of transport proteins. Studies have shown that 25OHD3-3-O-glucuronide (25OHD3-G) is a substrate for transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3, which are involved in its efflux into bile and blood, as well as Organic Anion Transporting Polypeptides (OATP) 1B1 and OATP1B3, which mediate its uptake into hepatocytes. nih.govnih.gov The presence and activity of these transporters in both liver hepatocytes and intestinal enterocytes are crucial for the enterohepatic circulation of vitamin D conjugates. nih.gov This pathway serves as an alternative mechanism for delivering 25OHD3 to the intestine, where it can be converted to the active hormone 1α,25(OH)2D3 to exert local effects on vitamin D receptor (VDR)-responsive genes. nih.govnih.gov

Table 2: Transporters Involved in the Enterohepatic Circulation of Vitamin D Glucuronides

| Transporter | Function | Location | Substrate |

|---|---|---|---|

| MRP2 | Efflux into bile | Liver (Canalicular membrane), Intestine | 25OHD3-3-O-glucuronide |

| MRP3 | Efflux into blood | Liver (Basolateral membrane), Intestine | 25OHD3-3-O-glucuronide |

| OATP1B1 | Uptake into hepatocytes | Liver (Sinusoidal membrane) | 25OHD3-3-O-glucuronide |

| OATP1B3 | Uptake into hepatocytes | Liver (Sinusoidal membrane) | 25OHD3-3-O-glucuronide |

Synthesis and Derivatization of Deuterated Vitamin D Metabolites for Research

Synthetic Approaches for Deuterated Standards

The synthesis of deuterated vitamin D metabolites is a complex process that often involves multi-step chemical reactions to introduce deuterium (B1214612) atoms at specific positions within the molecule. These deuterated analogs are invaluable as internal standards in isotope dilution mass spectrometry, which is considered the gold standard for the quantitative analysis of vitamin D metabolites in biological samples. nih.govmdpi.com

A common strategy for synthesizing deuterated vitamin D metabolites involves the convergent synthesis approach, where the A-ring and the CD-ring systems of the vitamin D molecule are synthesized separately and then coupled. iiarjournals.orgendotherm-lsm.com This method offers flexibility in introducing isotopic labels at various positions. For instance, deuterium labeling in the A-ring is advantageous for metabolism studies because the side chain of vitamin D is susceptible to enzymatic degradation. mdpi.com By placing the deuterium atoms on the stable A-ring, the internal standard remains detectable even if the side chain is metabolized. iiarjournals.orgendotherm-lsm.com

One approach to A-ring labeling involves the H/D-exchange method on precursor molecules. mdpi.com However, this method can sometimes result in incomplete and poorly reproducible labeling. mdpi.com An alternative and often preferred method is the use of deuterated reagents, such as deuterated Grignard reagents (e.g., CD3MgBr), to introduce deuterium atoms during the synthesis of the side chain. mdpi.com This approach can achieve a higher and more consistent level of deuterium incorporation. mdpi.com

The choice of synthetic route also depends on the desired location and number of deuterium atoms. For example, the synthesis of d3-labeled vitamin D3 metabolites has been achieved using A-ring synthons containing three deuterium atoms. nih.govmdpi.com In contrast, d6-labeled metabolites are typically synthesized by introducing two deuterated methyl groups at the end of the side chain. iiarjournals.orgendotherm-lsm.com

| Synthetic Strategy | Description | Advantages | Disadvantages | Example Application |

| A-Ring Labeling | Introduction of deuterium into the A-ring of the vitamin D structure. | Label is retained even with side-chain metabolism. iiarjournals.orgmdpi.com | Can involve complex, multi-step syntheses. mdpi.com | Synthesis of 25(OH)D3-d3 for serum analysis. mdpi.com |

| Side-Chain Labeling | Introduction of deuterium into the side-chain of the vitamin D structure. | Well-established and can achieve high isotopic enrichment. mdpi.com | Label may be lost during enzymatic degradation of the side chain. iiarjournals.orgendotherm-lsm.com | Synthesis of 25OHVitD3-d6 using deuterated Grignard reagents. iiarjournals.orgendotherm-lsm.com |

| Convergent Synthesis | Separate synthesis of the A-ring and CD-ring/side-chain followed by coupling. | High flexibility for introducing labels at various positions. iiarjournals.orgendotherm-lsm.com | Requires precise control of coupling reactions. | Synthesis of various isotopically labeled vitamin D metabolites. iiarjournals.orgendotherm-lsm.com |

Chemical Derivatization Strategies for Mass Spectrometry

The analysis of vitamin D metabolites by liquid chromatography-mass spectrometry (LC-MS) often faces challenges due to their low concentrations in biological matrices and their poor ionization efficiency. nih.govnih.gov Chemical derivatization is a powerful technique used to overcome these limitations by modifying the analyte to improve its analytical properties. rsc.org

Post-extraction derivatization involves reacting the vitamin D metabolites with a chemical reagent after they have been extracted from the biological sample. This process introduces a tag onto the vitamin D molecule that enhances its ionization efficiency, leading to significantly improved sensitivity in mass spectrometry. nih.gov

A widely used class of derivatization reagents for vitamin D metabolites are those that target the conjugated diene system of the molecule through a Diels-Alder reaction. rsc.orgresearchgate.net Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogs have been shown to increase the detection sensitivity of vitamin D metabolites by several folds. nih.govrsc.org Other reagents like 2-nitrosopyridine (B1345732) (PyrNO) have also been developed to offer improved ionization and chromatographic separation of the derivatized products. doaj.orgelsevierpure.com

The stability of the resulting derivatized products is a critical factor for reliable quantification. nih.gov Studies have shown that the stability of derivatized vitamin D metabolites can vary significantly depending on the reagent used and the storage conditions. nih.gov For example, derivatives formed with Amplifex reagents have demonstrated good long-term stability. nih.gov

| Derivatization Reagent | Reaction Type | Reported Sensitivity Increase | Key Features |

| PTAD | Diels-Alder | 24-276 fold nih.gov | Widely used, significantly enhances ionization. nih.govrsc.org |

| DAPTAD | Diels-Alder | - | Enables highly sensitive detection. nih.gov |

| PyrNO | Diels-Alder | Higher sensitivity than PTAD doaj.orgelsevierpure.com | Improves ionization and chromatographic separation. doaj.orgelsevierpure.com |

| Amplifex | - | - | Products show good long-term stability. nih.gov |

Isotope-coded derivatization is an advanced technique that allows for the simultaneous analysis of multiple samples in a single LC-MS run, a process known as multiplexing. nih.govacs.org This is achieved by using a derivatization reagent that is available in both its natural (light) and stable isotope-labeled (heavy) forms. researchgate.net

In a typical duplex experiment, one sample is derivatized with the light reagent and another sample with the heavy reagent. acs.org The samples are then combined and analyzed together. The mass spectrometer can distinguish between the analytes from the two original samples based on the mass difference introduced by the light and heavy tags. acs.org This approach improves throughput and can enhance precision by allowing for direct comparison of analyte levels between samples in the same analytical run. nih.gov

A notable example is the use of non-deuterated (d0) and deuterated (d3) acetic anhydride (B1165640) to acetylate the hydroxyl groups of vitamin D metabolites after an initial derivatization with PTAD. researchgate.netacs.org This "one-pot double derivatization" strategy not only enables duplexing but can also improve the chromatographic separation of critical isomers, such as the epimers of 25-hydroxyvitamin D3. researchgate.netacs.org

Quality Control and Purity Assessment of Deuterated Standards in Research (Excluding Basic Compound Identification Data)

The reliability of quantitative data generated using deuterated internal standards is highly dependent on the quality and purity of these standards. Therefore, rigorous quality control and purity assessment are essential steps in their use in research.

Certified Reference Materials (CRMs) play a pivotal role in establishing the accuracy and traceability of measurements in clinical and research laboratories. nih.gov These materials are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST) in the United States, and are characterized by a metrologically valid procedure for one or more specified properties. acs.org

For vitamin D analysis, NIST has developed several Standard Reference Materials (SRMs), which are a type of CRM. nih.gov These SRMs, such as SRM 972, SRM 2969, SRM 2970, and SRM 2973, consist of human serum with certified concentrations of key vitamin D metabolites, including 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 3-epi-25-hydroxyvitamin D3. nih.govnist.govnist.gov

Laboratories use these SRMs to validate their analytical methods, ensuring that their measurements are accurate and comparable to reference measurement procedures. nist.gov The use of CRMs is a fundamental aspect of quality assurance, helping to ensure the reliability and consistency of vitamin D research data across different studies and laboratories. fda.gov The certified values of these SRMs are traceable to the International System of Units (SI), providing a solid foundation for the standardization of vitamin D measurements. cdc.gov

| NIST SRM | Description | Certified/Reference Analytes |

| SRM 972 | Vitamin D in Human Serum (4 levels) | 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D3 nih.govacs.org |

| SRM 2969 | Vitamin D Metabolites in Frozen Human Serum (Low Level) | 25(OH)D2, 25(OH)D3 nist.gov |

| SRM 2970 | Vitamin D Metabolites in Frozen Human Serum (High D2 Level) | 25(OH)D2, 25(OH)D3 nist.gov |

| SRM 2973 | Vitamin D Metabolites in Frozen Human Serum (High Level) | 25(OH)D3, 24R,25(OH)2D3 nist.gov |

Advanced Analytical Methodologies for Vitamin D Glucuronides Utilizing Vitamin D3 Beta D Glucuronide D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The quantification of vitamin D metabolites, including their conjugated glucuronide forms, presents a significant analytical challenge due to their low physiological concentrations and complex biological matrices. nih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. nih.govsciex.com The development of a robust LC-MS/MS method is a multi-faceted process that involves the careful optimization of both the chromatographic separation and the mass spectrometric detection. A critical component of this process is the use of a stable isotope-labeled internal standard, such as Vitamin D3 beta-D-glucuronide-d7, to correct for matrix effects and variations in sample preparation and instrument response.

Chromatographic Separation Techniques

Effective chromatographic separation is paramount for isolating the target analytes from interfering components in the sample matrix, which is essential for accurate quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes and the complexity of the sample.

Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely employed separation techniques for the analysis of vitamin D and its metabolites. windows.netresearchgate.netfudan.edu.cn These methods utilize a nonpolar stationary phase (typically C18) and a polar mobile phase, which is ideal for retaining and separating the relatively nonpolar vitamin D compounds. fudan.edu.cn

In the context of analyzing vitamin D glucuronides, RP-HPLC/UPLC separates these conjugated metabolites based on their hydrophobicity. The addition of the glucuronic acid moiety increases the polarity of the vitamin D molecule, leading to earlier elution times compared to their unconjugated precursors. This compound, being structurally almost identical to the endogenous analyte, co-elutes with or elutes very close to the unlabeled Vitamin D3 beta-D-glucuronide. This co-elution is crucial for effective internal standardization, as it ensures that both the analyte and the standard experience similar matrix effects and ionization suppression or enhancement.

The mobile phase composition, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is optimized to achieve baseline separation of the target glucuronide from other metabolites and isomers. fudan.edu.cnnih.gov

Table 1: Typical Chromatographic Conditions for Vitamin D Glucuronide Analysis using RP-HPLC/UPLC

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Gradient Elution | A programmed gradient starting with a higher percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute analytes. |

| Injection Volume | 5 - 20 µL |

Vitamin D and its metabolites possess multiple chiral centers, leading to the existence of various stereoisomers. nih.govsigmaaldrich.com These stereoisomers can exhibit different biological activities and metabolic fates. Therefore, the ability to separate and individually quantify them is of significant interest. nih.gov Chiral chromatography is a specialized HPLC technique designed for the separation of enantiomers and diastereomers. ntu.edu.sgwikipedia.org

This technique employs a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to differential retention times and, consequently, their separation. ntu.edu.sg For instance, the separation of C3-epimers of vitamin D metabolites is a well-documented application. While specific applications for Vitamin D3 beta-D-glucuronide are less commonly reported, the principles of chiral separation are directly applicable. The diastereomeric purity of synthetic vitamin D analogs has been successfully determined using chiral HPLC. nih.gov

In such methods, this compound would serve as an internal standard for the specific stereoisomer of Vitamin D3 beta-D-glucuronide being quantified. It is essential that the deuterated standard corresponds to the specific stereoisomer of interest to ensure accurate quantification.

Mass Spectrometric Detection Parameters

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. The development of the mass spectrometric method involves optimizing ionization and selecting specific fragmentation patterns for sensitive and selective detection.

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of vitamin D metabolites by LC-MS/MS due to its suitability for polar and thermally labile molecules, including glucuronides. nih.govnih.gov In ESI, a high voltage is applied to the eluent from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. jsbms.jp

For vitamin D glucuronides, ESI is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. However, positive ion mode ESI, detecting the protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺, can also be used, sometimes after derivatization to enhance ionization efficiency. nih.govdtu.dk this compound, as the internal standard, undergoes ionization in the same manner as the unlabeled analyte, allowing for reliable ratiometric quantification. The optimization of ESI source parameters is critical for maximizing the signal intensity of the target ions.

Table 2: Typical Electrospray Ionization (ESI) Parameters

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Positive or Negative |

| Capillary Voltage | 3.5 - 4.5 kV |

| Gas Temperature | 300 - 350 °C |

| Gas Flow (Sheath/Auxiliary) | 10 - 12 L/min |

| Nebulizer Pressure | 15 - 20 psi |

Note: These parameters are instrument-dependent and require optimization for each specific application. jsbms.jp

Tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, provides the high selectivity required for quantitative analysis in complex matrices. nih.gov In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate a specific precursor ion (e.g., the [M+H]⁺ of Vitamin D3 beta-D-glucuronide). This precursor ion is then fragmented in the collision cell, and the third quadrupole is set to monitor for a specific, characteristic product ion. This specific precursor-to-product ion transition is highly selective for the target analyte.

For this compound, a separate MRM transition is monitored. The precursor ion will have a mass-to-charge ratio (m/z) that is 7 Daltons higher than the unlabeled analyte due to the deuterium (B1214612) atoms. The fragment ions may or may not retain the deuterium labels, depending on the fragmentation pathway, leading to a product ion with a different m/z from the unlabeled analyte's product ion. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they elute at the same time.

Table 3: Illustrative MRM Transitions for Vitamin D Metabolite Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 25-hydroxyvitamin D3 (derivatized) | 509.4 | 231.3 |

| 1,25-dihydroxyvitamin D3 (derivatized) | 525.4 | 247.3 |

| Vitamin D3-d6 (Internal Standard, derivatized) | 597.4 | 298.0 |

| 25-hydroxyvitamin D3-d6 (Internal Standard, derivatized) | 613.4 | 298.0 |

Source: Data derived from findings for similar compounds. nih.govdtu.dk

The selection of optimal MRM transitions for Vitamin D3 beta-D-glucuronide and its d7-labeled standard is a critical step in method development, ensuring the highest sensitivity and specificity for the assay.

Application of this compound as an Internal Standard

In the realm of quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. nih.gov this compound, with its seven deuterium atoms, serves as an ideal internal standard for the quantification of endogenous Vitamin D3 beta-D-glucuronide. The key advantage of using a deuterated standard is that it is chemically identical to the analyte of interest, and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov However, its increased mass allows it to be distinguished from the endogenous, non-labeled compound by the mass spectrometer.

Biological samples such as plasma, serum, and urine are complex mixtures containing numerous compounds that can interfere with the analysis. nih.gov These interferences, collectively known as the matrix effect, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. dtu.dk Furthermore, instrument performance can fluctuate over the course of an analytical run.

The addition of a known amount of this compound to the sample at the beginning of the sample preparation process allows for the correction of these variations. Since the internal standard and the analyte are affected by matrix effects and instrument variability in the same way, the ratio of the analyte signal to the internal standard signal remains constant. dtu.dk This ratio is then used to calculate the concentration of the endogenous analyte, thereby compensating for any signal suppression or enhancement and improving the reliability of the results. While deuterated internal standards are highly effective, it is important to note that in some complex food matrices, differential matrix effects have been observed between the analyte and its deuterated standard, emphasizing the need for careful method validation. dtu.dk

The primary application of this compound is in the precise quantification of endogenous glucuronidated vitamin D metabolites. nih.govendocrine-abstracts.org Studies have shown that glucuronide conjugates of vitamin D metabolites circulate in human serum, although at lower concentrations than their sulfated counterparts. nih.govendocrine-abstracts.org To quantify these low-level metabolites, a sensitive and specific analytical method is required.

In a typical workflow, the sample is first spiked with this compound. After extraction and purification, the sample is analyzed by LC-MS/MS. A calibration curve is constructed by analyzing standards containing known concentrations of the non-labeled analyte and a fixed concentration of the internal standard. The concentration of the endogenous glucuronide in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. nih.gov This approach has been successfully used to measure various vitamin D metabolites in human serum, with one study reporting the quantification of 13 different vitamin D metabolites in a single run.

Table 1: Illustrative Quantification of Vitamin D Glucuronides using a Deuterated Internal Standard

| Metabolite | Concentration Range in Human Serum (ng/mL) | Limit of Quantification (LOQ) (pg/mL) | Reference |

| 25-hydroxyvitamin D3 glucuronide | 0.25 - 15 | 100 | nih.gov |

| 24,25-dihydroxyvitamin D3 glucuronide | Not specified | Not specified | nih.gov |

| 3-epi-25-hydroxyvitamin D3 glucuronide | Not specified | Not specified | nih.gov |

This table is for illustrative purposes and the values are based on studies of similar compounds. Specific data for this compound may vary.

Sample Preparation Procedures

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances prior to analysis. nih.govresearchgate.net For vitamin D glucuronides, this is a critical step due to their presence at low concentrations and the complexity of the biological samples.

Two of the most common extraction techniques used for vitamin D metabolites are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govresearchgate.netresearchgate.net

SPE is a widely used technique for the purification and concentration of analytes from complex mixtures. nih.goveppendorf.comlcms.cz It relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase. For vitamin D glucuronides, reversed-phase SPE cartridges, such as C18, are commonly used. nih.govnih.gov

The general procedure for SPE involves the following steps:

Conditioning: The SPE sorbent is conditioned with a solvent to activate it.

Loading: The pre-treated sample (e.g., plasma after protein precipitation) is loaded onto the SPE cartridge.

Washing: The cartridge is washed with a solvent to remove interfering compounds while retaining the analyte.

Elution: The analyte of interest is eluted from the cartridge with a different solvent.

SPE offers several advantages, including high recovery, good reproducibility, and the ability to automate the process, which is beneficial for high-throughput analysis. researchgate.net Studies have demonstrated the successful use of SPE for the extraction of vitamin D metabolites from various biological matrices, including plasma and urine. nih.govnih.goveppendorf.com

Table 2: Representative SPE Recovery Data for Vitamin D Metabolites

| Analyte | SPE Sorbent | Recovery (%) | Reference |

| 25-hydroxyvitamin D3 | C18 | 94.9 - 106.9 | researchgate.net |

| 25-hydroxyvitamin D2 | C18 | 82.7 - 100.3 | researchgate.net |

This table presents data for similar compounds to illustrate the effectiveness of SPE. Recovery for this compound may differ.

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. norlab.comnih.gov For the extraction of relatively nonpolar compounds like vitamin D metabolites from aqueous biological fluids, organic solvents such as hexane, ethyl acetate, or a mixture of solvents are used. nih.govnorlab.com

The LLE procedure generally involves:

Mixing the sample with the extraction solvent.

Vigorous shaking or vortexing to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases, often by centrifugation.

Collection of the organic phase containing the analyte.

LLE is a cost-effective and straightforward technique. nih.gov However, it can be more labor-intensive and may result in the co-extraction of interfering substances compared to SPE. Supported liquid extraction (SLE), a variation of LLE that uses an inert solid support, has been developed to offer a more automated and high-throughput alternative. norlab.comnih.gov

Extraction Techniques

Protein Precipitation

Protein precipitation is a fundamental and widely used sample preparation technique in the analysis of biological fluids like serum and plasma. For the analysis of vitamin D metabolites, including glucuronides, this step is critical for removing high-abundance proteins that can interfere with subsequent analytical steps, particularly liquid chromatography-mass spectrometry (LC-MS/MS).

In a typical workflow, an organic solvent, such as acetonitrile, is added to the serum or plasma sample. uq.edu.au This causes proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant, which contains the analytes of interest, including this compound and the endogenous vitamin D glucuronides, is collected for further processing. uq.edu.au The use of a stable isotope-labeled internal standard like this compound from the very beginning of sample preparation is crucial. It is added to the sample prior to protein precipitation to account for any analyte loss that may occur during this and subsequent extraction and clean-up procedures. uq.edu.au This ensures that the final calculated concentration of the endogenous glucuronide is accurate and not underestimated due to methodological inconsistencies. While protein precipitation is effective, it is often used in conjunction with other sample clean-up techniques like solid-phase extraction (SPE) to achieve the high level of purity required for sensitive LC-MS/MS analysis. researchgate.net

Enzymatic Hydrolysis for Total Glucuronide Measurement

To measure the total concentration of a specific vitamin D metabolite, it is often necessary to first liberate the parent compound from its conjugated form. This is achieved through enzymatic hydrolysis, a process that uses specific enzymes to break the bond between the metabolite and the glucuronic acid moiety.

Recent studies have highlighted the importance of measuring both conjugated and unconjugated forms of vitamin D to get a complete picture of its metabolic status. nih.govendocrine-abstracts.org It has been shown that sulfated conjugates can represent a significant portion of circulating vitamin D metabolites, while glucuronide conjugates constitute a smaller but still important fraction. nih.govendocrine-abstracts.org The analytical approach for measuring total glucuronides involves treating the sample with a beta-glucuronidase enzyme, which specifically cleaves the glucuronide bond. nih.govnih.gov

Optimization of Beta-Glucuronidase Treatment

The efficiency of the enzymatic hydrolysis step is critical for the accurate quantification of total vitamin D glucuronides. The conditions for the beta-glucuronidase treatment must be carefully optimized to ensure complete deconjugation of all glucuronidated metabolites in the sample.

Optimization typically involves evaluating several parameters, including the source and concentration of the beta-glucuronidase enzyme, incubation temperature, pH of the buffer, and incubation time. nih.gov For instance, a method might use beta-glucuronidase from Escherichia coli and incubate the samples at 37°C for an extended period, such as 16 hours, to drive the deconjugation reaction to completion. nih.gov The use of this compound as an internal standard is invaluable during this optimization process. By monitoring the complete deconjugation of the labeled standard, researchers can be confident that the endogenous glucuronides are also being fully hydrolyzed. Validation of the hydrolysis method is performed using quality control samples containing known concentrations of the glucuronide metabolite to confirm complete deconjugation. nih.gov

Deconjugation of Glucuronidated Metabolites

The deconjugation step, mediated by beta-glucuronidase, is the core of the enzymatic hydrolysis process. nih.gov This reaction breaks the glycosidic bond between the vitamin D metabolite and the glucuronic acid, releasing the unconjugated form of the vitamin D metabolite, which can then be measured by techniques like LC-MS/MS. nih.govnih.gov

The monoglucuronides of various vitamin D compounds, including vitamin D itself and 25-hydroxyvitamin D, are substrates for beta-glucuronidase. nih.gov The specificity of the enzyme can vary depending on its source. nih.gov Following the enzymatic reaction, the sample is typically subjected to an extraction process to isolate the now unconjugated vitamin D metabolites. The inclusion of this compound ensures that the entire process, from hydrolysis to extraction and final analysis, is controlled for any potential variability. This allows for the accurate calculation of the original concentration of the glucuronidated metabolite in the sample.

Method Validation and Performance Characteristics (for research applications)

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to demonstrate its performance characteristics. This is particularly true for complex assays involving multiple steps, such as the quantification of vitamin D glucuronides.

Method validation ensures that the analytical procedure is fit for its intended purpose. Key parameters that are assessed include analytical sensitivity, limit of quantification, linearity, accuracy, and precision. uq.edu.aulabcorp.com The use of a stable isotope-labeled internal standard like this compound is integral to achieving a robust and reliable method. It co-elutes with the analyte of interest and helps to correct for matrix effects in the mass spectrometer, as well as any procedural errors that may occur during sample extraction and clean-up. uq.edu.au

Analytical Sensitivity and Limit of Quantification

Analytical sensitivity refers to the smallest amount of an analyte in a sample that can be accurately measured. This is often defined by the limit of quantification (LOQ), which is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

For the analysis of vitamin D metabolites, which can be present at very low concentrations, achieving a low LOQ is essential. In LC-MS/MS methods, the LOQ is typically determined by analyzing a series of diluted samples and identifying the lowest concentration that meets predefined criteria for signal-to-noise ratio (often 10:1) and precision (e.g., a relative standard deviation of less than 20%). For some vitamin D metabolites, LOQs in the picomole range have been achieved using a 500 µL sample volume. uq.edu.au The development of highly sensitive assays allows for the reliable quantification of even low-abundance glucuronidated metabolites.

Linearity and Calibration Curve Generation

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. This is demonstrated by generating a calibration curve.

A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. uq.edu.auresearchgate.net The peak area ratio of the analyte to the internal standard (in this case, the endogenous vitamin D glucuronide to this compound) is plotted against the concentration of the standards. uq.edu.au A linear regression analysis is then performed on the data points. For the method to be considered linear, the correlation coefficient (r²) of the regression line should be close to 1.000, typically greater than 0.99. researchgate.net The range of concentrations over which the method is found to be linear defines its working range.

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of a measured value to a known or accepted true value, while precision describes the closeness of repeated measurements to each other. In the context of LC-MS/MS analysis of vitamin D glucuronides, the incorporation of this compound as an internal standard is a critical determinant of both accuracy and precision. nih.gov It effectively mitigates potential errors from sample matrix effects and inconsistencies in sample preparation, which are significant challenges in complex biological fluids like serum and plasma.

Method validation studies for the quantification of vitamin D metabolites using deuterated internal standards consistently demonstrate excellent performance. Precision is typically evaluated by repeatedly analyzing samples at different concentrations on the same day (intra-day or intra-assay precision) and on different days (inter-day or inter-assay precision). The results are expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), with lower values indicating higher precision. Studies using these isotope-dilution methods report inter-day and intra-day precision values that are well within the stringent limits set by regulatory guidelines, often below 15%. mdpi.comnih.gov For example, one validated method for multiple vitamin D metabolites reported accuracy within 100 ± 15% and precision of less than 16% CV. mdpi.com Another study achieved even higher precision, with intra- and inter-day %RSD below 7%. researchgate.net This high degree of precision is directly attributable to the internal standard's ability to normalize the final analyte response.

Accuracy, meanwhile, is often assessed using certified reference materials (CRMs) or by performing spike-recovery experiments where a known quantity of the analyte is added to a sample matrix. The use of a deuterated internal standard ensures that the measured concentration closely reflects the true concentration, with accuracy values typically falling within ±15% of the nominal value.

| Performance Metric | Analyte Group | Reported Value (%CV or %RSD) | Reference |

| Intra-day Precision | Vitamin D Metabolites | <16% | mdpi.com |

| Inter-day Precision | Vitamin D Metabolites | <16% | mdpi.com |

| Accuracy | Vitamin D Metabolites | 100 ± 15% | mdpi.com |

| Within-day Imprecision | Vitamin D3 & 25(OH)D3 | <12% | cam.ac.uk |

| Between-day Imprecision | Vitamin D3 & 25(OH)D3 | <12% | cam.ac.uk |

| Overall Precision | Vitamin D Metabolites | <7% | researchgate.net |

This table presents a summary of precision and accuracy data from various LC-MS/MS methods utilizing deuterated internal standards for the analysis of vitamin D metabolites. The specific internal standard may vary, but the data reflects the performance enabled by the isotope-dilution technique.

Recovery Assessment

In analytical chemistry, recovery refers to the percentage of an analyte that is successfully carried through all steps of a sample preparation and analysis procedure. For complex analytes like vitamin D glucuronides in biological matrices, the extraction process is often imperfect, leading to potential losses. The primary role of this compound is to correct for these inevitable losses, ensuring that the final calculated concentration of the endogenous analyte is accurate. nist.gov

Because the deuterated internal standard is structurally identical to the native analyte, it is assumed to have the same behavior and efficiency during extraction and cleanup steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nist.govnih.gov Therefore, even if the absolute recovery of the analyte is less than 100%, the ratio of the native analyte to the internal standard remains constant. The quantification is based on this stable ratio, effectively negating the impact of variable recovery between samples. nist.gov

While the internal standard corrects for losses, method validation still involves assessing the absolute and analytical recovery to ensure the extraction process is efficient and reproducible. Studies validating LC-MS/MS methods for vitamin D metabolites report absolute recovery rates ranging from approximately 55% to over 95%, depending on the specific metabolite and the extraction protocol used. nih.govnih.gov For instance, a method for multiple vitamin D metabolites reported recovery values between 63% and 90%. nih.gov Another study developing a reference measurement procedure found absolute recoveries of 92% and 97% for different vitamin D metabolites. nist.gov Spike-recovery experiments, which measure the accuracy of the method in a given matrix, consistently show excellent results when a deuterated internal standard is used, often between 99% and 101%, demonstrating the method's accuracy despite incomplete absolute recovery. nist.gov

| Matrix/Method | Analyte Group | Reported Recovery (%) | Reference |

| Solid-Phase Extraction (SPE) | Vitamin D Metabolites | 55 - 85% | nih.gov |

| Liquid-Liquid Extraction (LLE) | 1,25-(OH)₂D | 71 - 86% | nih.gov |

| Supportive Liquid-Liquid Extraction | Multiple Vitamin D Metabolites | 63 - 90% | nih.gov |

| Validated LC-MS/MS Method | Vitamin D Metabolites | 75 - 95% | mdpi.com |

| Spiked Serum (Accuracy Test) | 25(OH)D3 & 25(OH)D2 | 99.0 - 101.0% | nist.gov |

Research Applications of Vitamin D3 Beta D Glucuronide D7 in Metabolomic Studies

Profiling of Vitamin D Metabolites in Biological Matrices (Excluding Human Clinical Data)

The application of Vitamin D3 beta-D-glucuronide-d7 is pivotal for the comprehensive profiling of vitamin D metabolites in a range of biological matrices, offering insights into the metabolic fate of vitamin D3 beyond its well-known hydroxylation pathways.

Detection and Quantification of Phase II Metabolites

The analysis of phase II metabolites, such as glucuronides, is essential for a complete picture of vitamin D disposition. Vitamin D3 and its hydroxylated metabolites undergo conjugation with glucuronic acid, a process known as glucuronidation, to form more water-soluble compounds that can be readily excreted. longdom.org The use of this compound as an internal standard in LC-MS/MS methods enables the accurate detection and quantification of these phase II metabolites. mdpi.com This is particularly important as these conjugated forms can represent a significant portion of the total vitamin D metabolite pool and may have their own biological significance. nih.gov

The development of sensitive LC-MS/MS methods allows for the simultaneous measurement of multiple vitamin D metabolites, including both phase I and phase II products. nih.govendocrine-abstracts.org These methods are crucial for understanding the complex interplay between different metabolic pathways.

Differentiation from Phase I Hydroxylated Metabolites

The metabolome of vitamin D is complex, encompassing a variety of phase I hydroxylated metabolites such as 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.gov A key challenge in vitamin D analysis is the ability to differentiate between these various forms, as well as their phase II conjugates. oup.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity to separate and distinguish between these metabolites. nih.govsciex.com

The use of deuterated standards like this compound is critical in these analytical methods. By having a known amount of the labeled compound added to the sample, it is possible to accurately quantify the endogenous, non-labeled metabolite, even in the presence of other structurally similar compounds. This is because the labeled and non-labeled compounds co-elute during chromatography but are distinguished by their different mass-to-charge ratios in the mass spectrometer.

Analysis in In Vitro Systems (e.g., cell cultures, tissue homogenates)

In vitro systems, such as cell cultures and tissue homogenates, are invaluable tools for studying the specific enzymatic processes involved in vitamin D metabolism. researchgate.net These controlled environments allow researchers to investigate the activity of enzymes like UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of vitamin D metabolites. By incubating these systems with vitamin D3 and then using this compound as an internal standard, scientists can quantify the formation of vitamin D3 glucuronide and assess the glucuronidation capacity of different tissues or cell types. nih.govendocrine-abstracts.orgnih.govnih.gov

This approach provides detailed information on the kinetics and regulation of phase II metabolism of vitamin D, helping to elucidate the mechanisms that control the levels of active and inactive vitamin D metabolites within cells and tissues.

Analysis in Animal Models (e.g., rat bile, serum)

Animal models, particularly rodents like rats, have been instrumental in understanding the in vivo metabolism and excretion of vitamin D. nih.govscience-line.com Studies using these models have shown that a significant portion of vitamin D metabolites is excreted in the bile as glucuronide conjugates. nih.govsciex.comnih.gov The analysis of bile and serum from these animals, using this compound as an internal standard, allows for the precise measurement of the biliary excretion of vitamin D glucuronides and their circulating levels.

Investigations into Vitamin D Glucuronide Excretion Pathways

Understanding the pathways by which vitamin D glucuronides are eliminated from the body is a key area of research. Biliary excretion has been identified as a major route for the disposal of these conjugated metabolites.

Biliary Excretion Mechanisms

The liver plays a central role in the glucuronidation of vitamin D metabolites, and the resulting glucuronides are subsequently transported into the bile for excretion. endocrine-abstracts.orgnih.govnih.govnih.gov Research using animal models has demonstrated that vitamin D glucuronides are actively secreted into the bile, a process mediated by specific transport proteins on the canalicular membrane of hepatocytes.

The use of this compound in these studies allows for the accurate tracking and quantification of the excretion of vitamin D glucuronides into the bile. This has been fundamental in establishing the importance of the biliary route in the clearance of vitamin D metabolites and in identifying the molecular players involved in this process. Further research in this area will continue to refine our understanding of how the body regulates vitamin D levels through excretory pathways.

Renal Excretion Characteristics

Studies have shown that a notable portion of vitamin D metabolites in urine are in a conjugated form. jci.org Specifically, after intravenous administration of tritium-labeled vitamin D3 to human subjects, approximately 2.4% of the administered dose was recovered in the urine within 48 hours, with 26% of this radioactivity being in a conjugated form. jci.org

Further research utilizing LC-MS/MS has allowed for more detailed characterization of these urinary metabolites. Treatment of human urine with β-glucuronidase, an enzyme that cleaves glucuronide conjugates, leads to the liberation of various vitamin D metabolites, indicating their presence as glucuronides in urine. One significant finding is the identification of 23,25-dihydroxyvitamin D3 as a major vitamin D3 metabolite in human urine after such enzymatic treatment. researchgate.net This suggests that hydroxylation at the C-23 position is an important step in the side-chain modification of 25-hydroxyvitamin D3 for excretion. scispace.com

The kidney itself is a site of vitamin D metabolism, expressing enzymes responsible for both the activation and inactivation of vitamin D. nih.gov It also expresses the vitamin D receptor (VDR), highlighting its role as a target organ for vitamin D action. nih.gov The excretion of vitamin D metabolites, including glucuronides, is therefore a tightly regulated process integral to the systemic control of vitamin D levels.

Comparative Analysis of Glucuronide vs. Sulfate (B86663) Conjugates

The conjugation of vitamin D metabolites is not limited to glucuronidation; sulfation is another critical pathway. Both processes convert the lipophilic vitamin D compounds into more water-soluble forms, facilitating their excretion. However, there are significant differences in the prevalence and potential physiological roles of these two types of conjugates.

Research comparing the circulating levels of sulfated and glucuronidated vitamin D metabolites has consistently shown that sulfate conjugates are present in significantly higher proportions. nih.govresearchgate.net In a study of community-dwelling older men, sulfate conjugates accounted for a substantial portion (ranging from 18% to 53%) of the total circulating vitamin D metabolites, whereas glucuronide conjugates constituted a much smaller fraction (ranging from 2.7% to 11%). nih.gov

This disparity is observed across different vitamin D metabolites:

| Metabolite | Sulfate Conjugate Proportion | Glucuronide Conjugate Proportion |

| 25-hydroxyvitamin D3 (25OHD3) | 48 ± 9% | 3.0 ± 1.8% |

| 25-hydroxyvitamin D2 (25OHD2) | 28 ± 8.6% | 3.6 ± 2.9% |

| 24,25-dihydroxyvitamin D3 | 53 ± 7.5% | 2.7 ± 1.8% |

| 3-epi-25OHD3 | 18.3 ± 2.6% | 11 ± 4.2% |

| Data from a study on human serum samples from community-dwelling men aged over 70 years. nih.gov |

While both conjugation pathways are considered important for the elimination of excess vitamin D, emerging evidence suggests that they may have distinct physiological roles. For instance, the delivery of 25OHD3 glucuronides to the intestine via bile may contribute to the regulation of intestinal vitamin D receptor (VDR)-responsive genes. nih.gov It has been proposed that bacterial β-glucuronidases in the gut can cleave the glucuronide moiety, releasing the active 25OHD3 locally in the colon. nih.gov

In contrast, the high circulating levels of sulfated metabolites, particularly 25(OH)D3 3-sulfate, suggest they might serve as a metabolically inactive storage pool that can be reactivated by hydrolysis when needed. researchgate.net

The enzymes responsible for these conjugation reactions also exhibit different specificities. Human UDP-glucuronosyltransferases (UGTs), such as UGT1A4 and UGT1A3, are the principal enzymes catalyzing the glucuronidation of 25OHD3 in the liver. nih.gov On the other hand, sulfotransferases (SULTs) are responsible for sulfation. The positional preferences for glucuronidation and sulfation on the vitamin D molecule can also differ, leading to a diverse array of conjugated metabolites with potentially unique biological activities or fates. nih.gov

Future Directions in Research on Vitamin D Glucuronides

Discovery of Novel Glucuronidated Metabolites

The vitamin D metabolome is far more extensive than initially thought, with over 50 different metabolites described. mdpi.com While sulfated forms of vitamin D have been identified, recent advancements in analytical techniques have also brought glucuronidated forms, such as 25-hydroxyvitamin D3-glucuronide (25OHD3-G), into focus, showing they are present in circulation at low ng/mL levels. nih.gov

Future research will concentrate on identifying and quantifying a broader array of these glucuronidated metabolites in various biological fluids. This exploration is driven by the hypothesis that glucuronidation is not merely an excretory footnote but a dynamic and regulated process. For instance, 25-hydroxyvitamin D3-3β-glucuronic acid (25OHD-Gluc) is produced in the liver and is a known component of human blood and bile. nih.gov Studies have shown that this glucuronide can be transported to the colon, where bacterial enzymes cleave the glucuronic acid moiety, releasing the free, active 25OHD. nih.gov This suggests a targeted delivery system and a potential physiological role for glucuronides in gut health. nih.gov

The discovery of new glucuronidated species, including those derived from other major metabolites like 24,25-dihydroxyvitamin D3 or even the C-3 epimers, is a key objective. The use of isotopically labeled standards, such as Vitamin D3 beta-D-glucuronide-d7, will be essential for validating the identity and ensuring accurate measurement of these novel compounds during their discovery and characterization in human samples. nih.gov

Advanced Mass Spectrometry Techniques for Structural Elucidation of Minor Glucuronides

The definitive identification and structural elucidation of vitamin D metabolites, especially minor glucuronide species, present a significant analytical challenge. nih.gov Advanced mass spectrometry (MS) is the cornerstone technology for this endeavor. nih.govdeepdyve.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing vitamin D metabolites due to its high sensitivity and specificity. nih.govmdpi.com

Future research will leverage high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, to achieve unambiguous molecular weight determination and detailed fragmentation analysis. nih.govdeepdyve.com These techniques provide the mass accuracy required to calculate elemental compositions, a critical step in identifying unknown metabolites. nih.gov

Key MS Techniques and Their Roles:

| Technique | Application in Glucuronide Research | Advantage |

| LC-MS/MS | Quantifying known glucuronides in biological samples (e.g., serum, urine). nih.govresearchgate.net | High sensitivity and throughput for routine analysis. |

| High-Resolution MS (HRMS) | Accurate mass measurement for elemental composition determination of novel metabolites. | Provides high confidence in the molecular formula of an unknown compound. nih.gov |

| Tandem MS (MS/MS or MSn) | Generating fragment ions to elucidate the structure, such as the position of the glucuronide group. | Provides structural information by breaking down the parent molecule into smaller, identifiable pieces. nih.gov |

In these analyses, stable isotope-labeled internal standards like this compound are critical. They are added to samples at a known concentration at the beginning of the analytical process. Because they are chemically identical to the target analyte but have a different mass, they co-elute and experience the same ionization effects in the mass spectrometer. This allows for correction of analytical variability and matrix effects, ensuring that the quantification of the endogenous, non-labeled glucuronide is highly accurate and reliable. researchgate.net

Development of Integrated Metabolomic Platforms for Comprehensive Vitamin D Pathway Analysis

Metabolomics aims to systematically quantify the complete set of small molecules in a biological system, providing a functional readout of the physiological state. nih.gov The future of vitamin D research lies in moving beyond the measurement of one or two metabolites and toward a comprehensive analysis of the entire pathway. nih.govnih.gov This requires the development of integrated metabolomic platforms that can simultaneously measure a wide array of vitamin D metabolites, including hydroxylated, sulfated, and glucuronidated forms.

Such platforms will integrate data from metabolomics with other "omics" disciplines like transcriptomics (gene expression) and proteomics (protein expression). nih.gov This systems biology approach can reveal how changes in the vitamin D metabolome correlate with changes in gene and protein expression, offering deeper insights into the biological phenomena at play. researchgate.net For example, an integrated analysis could link specific glucuronide profiles to the expression levels of genes involved in inflammation or cell proliferation in the colon. nih.gov

Web-based tools and software are being developed to facilitate this integration and analysis. nih.govmaastrichtuniversity.nl Platforms like MetaboAnalyst and PathVisio allow researchers to map identified metabolites onto known biological pathways, helping to visualize and interpret the complex datasets generated. nih.govresearchgate.net The accurate quantitative data for glucuronides, made possible by standards like this compound, is a crucial input for these powerful analytical platforms, ensuring the reliability of the resulting biological models.

Elucidation of Specific UGT Enzyme Regulation and Genetic Polymorphisms in Research Models

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). The specific UGTs involved in vitamin D metabolism are an active area of investigation. Research has identified UGT1A4 as a key enzyme in the formation of 25-hydroxyvitamin D3-3β-glucuronic acid. nih.gov However, the full spectrum of UGTs that act on various vitamin D metabolites is not yet fully understood.

Future research will focus on:

Identifying Specific UGTs: Using in vitro models with recombinant UGT enzymes to determine which ones are responsible for creating specific glucuronides.

Understanding Regulation: Investigating how the expression and activity of these UGTs are regulated, for instance, by vitamin D status itself or by other hormones and xenobiotics.

Investigating Genetic Polymorphisms: Genome-wide association studies (GWAS) and candidate gene studies have shown that genetic factors significantly influence circulating vitamin D levels. researchwithrutgers.commdpi.com Single nucleotide polymorphisms (SNPs) in genes related to vitamin D transport and metabolism (like GC, CYP2R1, CYP27B1) are well-studied. mdpi.comnih.gov A critical future direction is to extend this research to the genes encoding UGT enzymes. SNPs in UGT genes could alter an individual's capacity to glucuronidate vitamin D, potentially affecting its excretion, enterohepatic circulation, and local activity in tissues like the colon. nih.gov

Research models, from cell lines to transgenic mice, will be essential for these studies. nih.gov For example, mice with specific UGT genes knocked out could be used to confirm the enzyme's role in vitamin D glucuronidation in vivo. In all such studies, the ability to accurately measure the resulting changes in glucuronide concentrations is paramount, again underscoring the foundational role of analytical standards like this compound.

Table of Key Genes in Vitamin D Metabolism and Their Polymorphisms:

| Gene | Encoded Protein | Function | Associated Polymorphisms (SNPs) | Potential Impact of Polymorphism |

| GC | Vitamin D Binding Protein (VDBP) | Transports vitamin D metabolites in circulation. | rs2282679 | May alter binding affinity and circulating levels of 25(OH)D. nih.govencyclopedia.pub |

| CYP2R1 | 25-hydroxylase | Converts vitamin D to 25(OH)D in the liver. | rs10741657 | Can affect the rate of 25(OH)D production and overall vitamin D status. nih.govencyclopedia.pub |

| CYP27B1 | 1α-hydroxylase | Converts 25(OH)D to active 1,25(OH)2D in the kidney and other tissues. | rs10877012 | May influence the production of the active hormone, affecting calcium homeostasis and immune function. nih.govencyclopedia.pub |

| VDR | Vitamin D Receptor | Nuclear receptor that mediates the genomic actions of 1,25(OH)2D. | FokI (rs2228570), BsmI (rs1544410) | Can alter receptor function and cellular response to vitamin D. mdpi.comnih.gov |

| UGT1A4 | UDP-glucuronosyltransferase 1A4 | Glucuronidates vitamin D metabolites for excretion or transport. | Under Investigation | Could alter the rate of glucuronidation, affecting metabolite clearance and enterohepatic circulation. |

Q & A

Q. What analytical techniques are optimal for detecting Vitamin D3 beta-D-glucuronide-d7 in serum?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with derivatization agents like 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) is recommended. Derivatization enhances ionization efficiency and specificity, particularly for low-abundance metabolites. Stable isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy by correcting for matrix effects .

Q. What are the critical steps in sample preparation for accurate quantification?

Key steps include:

- Protein precipitation using organic solvents (e.g., methanol or acetonitrile) to isolate metabolites.

- Solid-phase extraction (SPE) to reduce lipid interference.

- Derivatization with DAPTAD to enhance MS sensitivity.

- Use of deuterated internal standards (e.g., d7-labeled compounds) to normalize recovery rates and instrument variability .

Q. How to validate a method for measuring Vitamin D3 metabolites in biological matrices?

Validation should include:

- Linearity : Assess over a physiologically relevant concentration range (e.g., 0.1–100 ng/mL).

- Precision : Intra- and inter-day coefficients of variation (CVs) ≤15%.

- Accuracy : Spike-recovery experiments (85–115% recovery).

- Limit of detection (LOD) and limit of quantification (LOQ) : Determined via signal-to-noise ratios (e.g., LOD = 3:1, LOQ = 10:1) .

Advanced Research Questions

Q. How to resolve ion suppression effects in LC-MS/MS analysis of Vitamin D3 glucuronides?

Ion suppression caused by co-eluting matrix components can be mitigated by:

- Optimizing chromatographic separation (e.g., using C18 columns with gradient elution).

- Employing matrix-matched calibration curves.

- Utilizing differential mobility spectrometry (DMS) to enhance selectivity .

Q. What statistical approaches address inter-laboratory variability in metabolite measurements?

- Bland-Altman analysis to assess agreement between methods.

- Harmonization protocols using standardized reference materials (e.g., NIST SRM 972a).

- Multivariate regression to adjust for confounding factors (e.g., sample storage conditions) .

Q. How to design a pharmacokinetic study for this compound?

- Dose selection : Base on prior in vivo data for glucuronidated Vitamin D3 analogs (e.g., 0.5–2.0 µg/kg in rodent models).

- Sampling intervals : Collect serial blood/tissue samples over 24–72 hours to capture absorption, distribution, and elimination phases.

- Analytical rigor : Use high-resolution MS (e.g., Q-TOF) to distinguish isotopic patterns of d7-labeled compounds from endogenous metabolites .

Q. How to reconcile discrepancies between immunoassay and MS-based results?

Immunoassays may cross-react with structurally similar metabolites. Resolve discrepancies by:

- Cross-validating results with LC-MS/MS.

- Using immunoaffinity purification to isolate target analytes before MS analysis.

- Reporting method-specific reference intervals to contextualize data .

Methodological Considerations

- Derivatization : DAPTAD improves sensitivity for 25-hydroxyvitamin D3 glucuronides but may require optimization for other conjugates .

- Internal standards : Deuterated analogs (e.g., d7) are critical for compensating for matrix effects in complex biological samples .

- Statistical tests : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data and ANOVA with post-hoc corrections (e.g., Tukey) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.